molecular formula C10H9F2NS2 B8019922 Bis[(5-fluorothiophen-2-YL)methyl]amine

Bis[(5-fluorothiophen-2-YL)methyl]amine

Cat. No.: B8019922
M. Wt: 245.3 g/mol
InChI Key: VCUCGOBOCCNJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(5-fluorothiophen-2-YL)methyl]amine is a fluorinated bis-alkylamine derivative featuring two 5-fluoro-substituted thiophene rings linked via methylene groups to a central amine. While direct studies on this compound are absent in the provided evidence, structural analogs and synthesis methods for related bis-thiophene-methyl-amines offer insights. The fluorine substituent may enhance stability, alter electronic characteristics, and influence interactions in applications such as catalysis or drug design.

Properties

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NS2/c11-9-3-1-7(14-9)5-13-6-8-2-4-10(12)15-8/h1-4,13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUCGOBOCCNJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)F)CNCC2=CC=C(S2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(5-fluorothiophen-2-YL)methyl]amine typically involves the reaction of 5-fluorothiophene with formaldehyde and ammonia or a primary amine under acidic conditions. This process can be carried out through a multi-step reaction involving the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Bis[(5-fluorothiophen-2-YL)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Chemistry: In chemistry, Bis[(5-fluorothiophen-2-YL)methyl]amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a compound of interest for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Bis[(5-fluorothiophen-2-YL)methyl]amine involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituents (e.g., halogens, methyl groups) or amine configurations. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Bis[(thiophen-2-YL)methyl]amine C₁₀H₁₂N₂S₂ 240.40 Thiophene (unsubstituted) Used in coordination chemistry; synthesis of metal complexes
(5-Chlorothiophen-2-YL)methylamine C₆H₇ClNS 176.70 Chlorine at C5 Laboratory chemical; limited safety data available
[(5-Bromothiophen-2-YL)methyl][(4-methylphenyl)methyl]amine C₁₃H₁₄BrNS 296.23 Bromine at C5, methylphenyl No specific data; structural analog for functionalization studies
[(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-YL)methyl]amine C₁₃H₁₄FNS 235.32 Fluorine on phenyl ring Potential intermediate in drug synthesis
Bis[(5-fluorothiophen-2-YL)methyl]amine (Target) C₁₀H₁₀F₂N₂S₂ 260.33 Fluorine at C5 on thiophene Hypothesized enhanced stability and electronic effects N/A

Key Observations :

  • Electron-Withdrawing vs.
  • Molecular Weight and Solubility : Brominated analogs (e.g., 296.23 g/mol ) exhibit higher molecular weights than fluorinated derivatives, likely influencing solubility and volatility.
  • Synthetic Flexibility : Bis-thiophene-methyl-amines are synthesized via condensation reactions, as demonstrated for unsubstituted analogs . Fluorinated variants may require fluorinated starting materials, increasing synthesis complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.